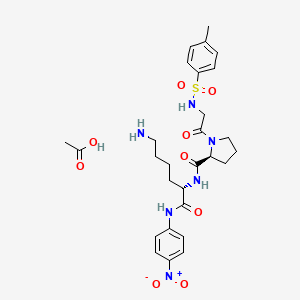

N-p-Tosyl-Gly-Pro-Lys p-nitroanilide acetate salt

Vue d'ensemble

Description

Mécanisme D'action

Target of Action

The primary target of the compound N-p-Tosyl-Gly-Pro-Lys p-nitroanilide acetate salt is plasmin . Plasmin is a serine protease that plays a vital role in fibrinolysis, the process that breaks down fibrin clots. In addition to plasmin, the compound also serves as a substrate for thrombin .

Mode of Action

The compound acts as a chromogenic substrate for plasmin and thrombin . These enzymes preferentially bind to and cleave the Gly-Pro-Arg (GPR) peptide sequence in the compound to release p-nitroanilide (pNA). The release of pNA can be quantified by colorimetric detection at 405 nm, serving as a measure of the enzyme activity .

Biochemical Pathways

The compound is involved in the fibrinolysis pathway . When plasmin or thrombin cleaves the compound, it leads to the breakdown of fibrin clots. This action is crucial in preventing the formation of large, unwanted clots that could lead to conditions like thrombosis.

Pharmacokinetics

Its solubility in ethanol (50 mg/ml) suggests that it may have good bioavailability .

Result of Action

The cleavage of the compound by plasmin or thrombin results in the release of p-nitroanilide (pNA), which can be quantified by colorimetric detection . This provides a measure of the enzyme activity and can be used to study the function and regulation of these enzymes.

Action Environment

The compound is stable for more than a year when stored in a frozen solution at pH 4 . This suggests that the compound’s action, efficacy, and stability can be influenced by factors such as temperature and pH.

Analyse Biochimique

Biochemical Properties

N-p-Tosyl-Gly-Pro-Lys p-nitroanilide acetate salt is a chromogenic substrate for plasmin . Plasmin is a serine protease that plays a vital role in fibrinolysis, the process that breaks down fibrin clots . The compound is also used as a substrate for serine protease and fibrinogenolytic assays .

Cellular Effects

The interaction of this compound with plasmin influences various cellular processes. As a substrate for plasmin, it participates in the regulation of fibrinolysis, a critical process in wound healing and tissue remodeling .

Molecular Mechanism

This compound exerts its effects at the molecular level through its interaction with plasmin. Plasmin binds and hydrolyzes the compound to release p-nitroanilide, which can be quantified by colorimetric detection at 405 nm as a measure of plasmin activity .

Temporal Effects in Laboratory Settings

This compound is stable for more than a year when stored in a frozen solution at pH 4 (water with pH adjusted with HCl) . This stability allows for long-term studies on its effects on cellular function in both in vitro and in vivo settings .

Metabolic Pathways

The metabolic pathways involving this compound are primarily related to its role as a substrate for plasmin. The compound is hydrolyzed by plasmin, releasing p-nitroanilide .

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles: La synthèse de N-p-Tosyl-Gly-Pro-Lys-pNA (acétate) implique le couplage par étapes des acides aminés et des groupes protecteurs. Le processus commence généralement par la protection du groupe amino de la lysine à l'aide d'un groupe tosyle. Cela est suivi du couplage de la glycine et de la proline à la lysine protégée. L'étape finale implique la fixation du groupe p-nitroanilide .

Méthodes de production industrielle: La production industrielle de ce composé suit des voies de synthèse similaires, mais à plus grande échelle. Le processus implique des synthétiseurs de peptides automatisés et une chromatographie liquide haute performance (HPLC) pour la purification. Le produit final est souvent lyophilisé pour obtenir une forme poudre stable .

Analyse Des Réactions Chimiques

Types de réactions:

Substitution: Le groupe tosyle peut être substitué dans des conditions spécifiques pour modifier le composé pour différentes analyses.

Réactifs et conditions courants:

Hydrolyse: Enzyme plasmine, solutions tampons (pH 7,4) et incubation à 37 °C.

Substitution: Divers nucléophiles peuvent être utilisés pour substituer le groupe tosyle dans des conditions contrôlées.

Principaux produits:

Hydrolyse: p-Nitroanilide et les fragments peptidiques correspondants.

Substitution: Peptides modifiés avec différents groupes fonctionnels.

Applications de la recherche scientifique

Chimie:

- Utilisé comme substrat dans des études de cinétique enzymatique pour mesurer l'activité des protéases à sérine .

Biologie:

- Employé dans des analyses fibrinogéno-lytiques pour étudier la dégradation du fibrinogène par les enzymes .

Médecine:

- Utilisé dans des analyses diagnostiques pour mesurer l'activité de la plasmine dans les échantillons de sang, contribuant au diagnostic des troubles de la coagulation .

Industrie:

- Appliqué dans le contrôle qualité des préparations enzymatiques utilisées dans divers procédés industriels .

Mécanisme d'action

N-p-Tosyl-Gly-Pro-Lys-pNA (acétate) agit comme un substrat pour la plasmine. La plasmine se lie au peptide et hydrolyse la liaison entre les groupes lysine et p-nitroanilide. Cette hydrolyse libère du p-nitroanilide, qui peut être détecté colorimétriquement à 405 nm. La quantité de p-nitroanilide libérée est proportionnelle à l'activité de la plasmine .

Applications De Recherche Scientifique

Chemistry:

Biology:

Medicine:

- Utilized in diagnostic assays to measure plasmin activity in blood samples, aiding in the diagnosis of clotting disorders .

Industry:

Comparaison Avec Des Composés Similaires

Composés similaires:

N-p-Tosyl-Gly-Pro-Arg-pNA (acétate): Un substrat pour les analyses de la thrombine.

N-p-Tosyl-Gly-Pro-Lys-AMC (acétate): Un substrat fluorogène pour les analyses de la plasmine.

Unicité: N-p-Tosyl-Gly-Pro-Lys-pNA (acétate) est unique en raison de ses propriétés chromogènes, permettant une quantification facile de l'activité enzymatique par détection colorimétrique. Cela le rend particulièrement utile dans les analyses de criblage à haut débit .

Propriétés

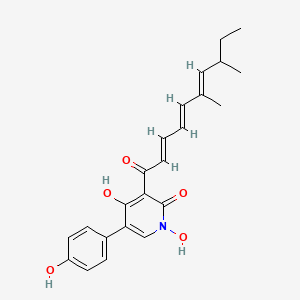

IUPAC Name |

acetic acid;(2S)-N-[(2S)-6-amino-1-(4-nitroanilino)-1-oxohexan-2-yl]-1-[2-[(4-methylphenyl)sulfonylamino]acetyl]pyrrolidine-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H34N6O7S.C2H4O2/c1-18-7-13-21(14-8-18)40(38,39)28-17-24(33)31-16-4-6-23(31)26(35)30-22(5-2-3-15-27)25(34)29-19-9-11-20(12-10-19)32(36)37;1-2(3)4/h7-14,22-23,28H,2-6,15-17,27H2,1H3,(H,29,34)(H,30,35);1H3,(H,3,4)/t22-,23-;/m0./s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KPGSNEYSJPIZCW-SJEIDVEUSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)NCC(=O)N2CCCC2C(=O)NC(CCCCN)C(=O)NC3=CC=C(C=C3)[N+](=O)[O-].CC(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=C(C=C1)S(=O)(=O)NCC(=O)N2CCC[C@H]2C(=O)N[C@@H](CCCCN)C(=O)NC3=CC=C(C=C3)[N+](=O)[O-].CC(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H38N6O9S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

634.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

88793-79-7 | |

| Record name | L-Lysinamide, N-[(4-methylphenyl)sulfonyl]glycyl-L-prolyl-N-(4-nitrophenyl)-, acetate (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=88793-79-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

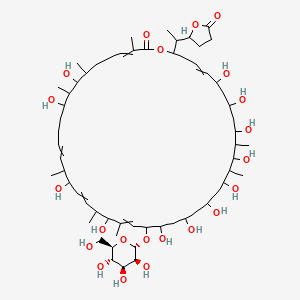

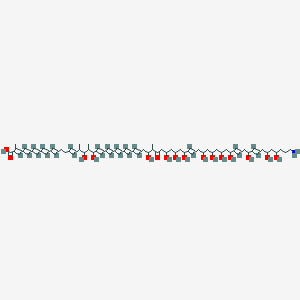

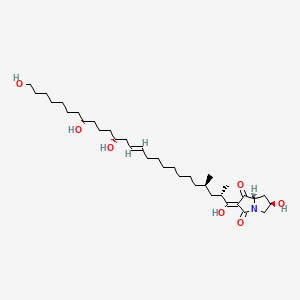

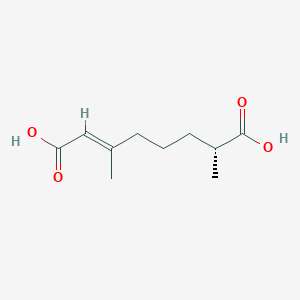

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1'H-Lupa-2,20(29)-dieno[3,2-b]indol-28-oic acid](/img/structure/B3025732.png)

![(1S,2R,4S)-5-[(E)-3-Hydroxy-3-methylbut-1-enyl]-2-methylcyclohex-5-ene-1,2,4-triol](/img/structure/B3025744.png)

![2-[[(3alpha,5beta)-3-Hydroxy-24-oxocholan-24-yl-2,2,4,4-d4]amino]-ethanesulfonic acid, monosodium salt](/img/structure/B3025750.png)

![2,3,3a,4,5,6-hexahydro-2-d-8-methyl-1H-pyrazino[3,2,1-jk]carbazole-1,1,2-d3, monohydrochloride](/img/structure/B3025753.png)

![4-[[[2-Chloro-4-[[3-(2,6-dichlorophenyl)-5-(1-methylethyl)-4-isoxazolyl]methoxy]phenyl]methyl]amino]-benzeneacetic acid](/img/structure/B3025754.png)